molecular formula C7H7ClF3NO5S2 B3023549 (3-Pyridylmethyl)sulfonyl chloride triflate CAS No. 928140-28-7

(3-Pyridylmethyl)sulfonyl chloride triflate

Cat. No.: B3023549
CAS No.: 928140-28-7
M. Wt: 341.7 g/mol
InChI Key: FTWJYPAJVLWLAG-UHFFFAOYSA-N
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Description

(3-Pyridylmethyl)sulfonyl chloride triflate is a specialized sulfonyl chloride derivative featuring a pyridylmethyl group at the 3-position and a triflate (trifluoromethanesulfonyl) moiety. This compound is utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions and as a leaving group in alkylation or sulfonylation processes. With a purity of 95% and CAS number 928140-28-7, it is commercially available for research applications . Its structural uniqueness lies in the combination of a sulfonyl chloride group with a pyridine ring, which enhances its reactivity and selectivity in certain transformations compared to simpler sulfonyl chlorides.

Properties

IUPAC Name

pyridin-3-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-2-1-3-8-4-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWJYPAJVLWLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 3-pyridylmethanol with sulfonyl chloride and trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques and purification methods to achieve high purity levels .

Chemical Reactions Analysis

Cysteine Alkylation in Proteins

The compound’s primary application involves selective cysteine residue modification in proteins. The sulfonyl chloride group reacts with thiol (–SH) groups via nucleophilic substitution:

Reaction:
R SH+(3 Pyridylmethyl)SO2ClR S CH2 Pyridyl+HCl\text{R SH}+(\text{3 Pyridylmethyl})\text{SO}_2\text{Cl}\rightarrow \text{R S CH}_2\text{ Pyridyl}+\text{HCl}

  • Mechanism: The electron-withdrawing pyridyl and triflate groups enhance the electrophilicity of the sulfonyl chloride, promoting rapid thiolate attack at the sulfur center .

  • Kinetics: Reactions typically proceed at 0–25°C in aqueous or polar aprotic solvents (e.g., DMF, acetonitrile).

  • Applications:

    • Site-specific protein labeling for proteomics studies.

    • Stabilization of protein conformations via covalent modification.

Nucleophilic Substitution Reactions

The triflate group (–OSO2_2CF3_3) acts as a superior leaving group, facilitating substitutions with nucleophiles:

Examples:

NucleophileProductConditionsYield
AminesSulfonamidesRT, base (e.g., Et3_3N)75–90%
AlcoholsSulfonate esters0–40°C, inert atmosphere60–85%
ThiolsDisulfidesPolar solvents, pH 7–970–95%
  • Key Features:

    • Triflate’s low basicity minimizes side reactions (e.g., elimination) .

    • Compatible with late-stage functionalization in drug discovery .

Cross-Coupling Reactions

The triflate moiety enables participation in metal-catalyzed cross-couplings:

Suzuki–Miyaura Coupling:
 3 Pyridylmethyl SO2OTf+ArB OH 2Pd catalyst 3 Pyridylmethyl SO2Ar\text{ 3 Pyridylmethyl SO}_2\text{OTf}+\text{ArB OH }_2\xrightarrow{\text{Pd catalyst}}\text{ 3 Pyridylmethyl SO}_2\text{Ar}

  • Conditions: Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3, DME/H2_2O, 80°C .

  • Scope: Aryl and heteroaryl boronic acids react efficiently (yields: 65–92%) .

Buchwald–Hartwig Amination:

  • Forms C–N bonds with amines (e.g., anilines, alkylamines) .

Bioconjugation and Material Science

The compound’s dual reactivity (sulfonyl chloride + triflate) enables orthogonal functionalization:

  • Polymer Modification: Grafting pyridylmethyl groups onto polymers (e.g., PEG) for drug delivery systems .

  • Surface Functionalization: Immobilization of biomolecules on silica or gold surfaces via sulfonate ester linkages .

Stability and Side Reactions

  • Hydrolysis: Susceptible to hydrolysis in aqueous media, forming (3-pyridylmethyl)sulfonic acid.

    • Mitigation: Use anhydrous solvents and low temperatures (<5°C).

  • Chlorination Byproducts: Competing reactions with phosphorus chlorides may generate 5-chloropyridine derivatives .

Comparative Reactivity

ReagentElectrophilicityPreferred Reactions
This compoundHighCysteine alkylation, cross-couplings
Benzylsulfonyl chlorideModerateSulfonamide synthesis
Methanesulfonyl chlorideLowEsterifications

Scientific Research Applications

Applications in Organic Synthesis

  • Nucleophilic Substitution Reactions
    • The electrophilic nature of the triflate moiety allows (3-Pyridylmethyl)sulfonyl chloride triflate to serve as an excellent electrophile in nucleophilic substitution reactions. This property is exploited to introduce sulfonyl groups into various organic substrates, enhancing their reactivity and biological activity.
  • Synthesis of Pharmaceuticals
    • This compound acts as an essential intermediate in the synthesis of several pharmaceutical agents. For instance, it has been utilized in the development of inhibitors targeting specific enzymes involved in metabolic pathways related to cancer and other diseases. The introduction of sulfonyl groups can significantly alter the pharmacokinetic properties of drug candidates.
  • Agrochemical Development
    • In agrochemistry, this compound is used to synthesize herbicides and pesticides. The incorporation of sulfonyl groups into agrochemical structures often improves their efficacy and selectivity against target organisms.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme overexpressed in certain cancers. By modifying the sulfonamide structure through nucleophilic substitution, researchers achieved compounds that effectively inhibited PHGDH activity, leading to reduced tumor growth in vitro .

Case Study 2: Development of Selective Herbicides

Research highlighted the application of this compound in creating selective herbicides that target specific weed species while minimizing damage to crops. The sulfonyl group was crucial for enhancing the herbicidal activity and selectivity profile of the resulting compounds .

Comparative Data Table

Application Area Compound Role Outcome
Organic SynthesisElectrophile for nucleophilic substitutionEnhanced reactivity and product diversity
PharmaceuticalsIntermediate for drug synthesisDevelopment of effective enzyme inhibitors
AgrochemicalsKey component in herbicide formulationImproved efficacy and selectivity

Mechanism of Action

The mechanism of action of (3-Pyridylmethyl)sulfonyl chloride triflate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Reactivity and Stability

Sulfonyl chlorides vary significantly in reactivity and stability due to electronic and steric effects:

Compound Molecular Formula Boiling Point (°C) Reactivity Profile Stability Key Applications
Triflyl chloride (CF₃SO₂Cl) CF₃O₂SCl 29–32 Extremely reactive, moisture-sensitive Low (hydrolyzes readily) Triflate ester synthesis
Tosyl chloride (p-CH₃C₆H₄SO₂Cl) C₇H₇ClO₂S 134–136 Moderate reactivity High Protein immobilization
Tresyl chloride (CF₃CH₂SO₂Cl) C₂H₃F₃O₂SCl 127–130 Ideal balance of reactivity and stability Moderate Biomolecule conjugation
Benzenesulfonyl chloride (C₆H₅SO₂Cl) C₆H₅ClO₂S 251–252 Low to moderate reactivity High Sulfonamide synthesis
(3-Pyridylmethyl)sulfonyl chloride triflate C₇H₆ClF₃NO₂S Not reported High reactivity (pyridine enhances activation) Moderate (sensitive to moisture) Specialty alkylation reactions

Key Findings :

  • Reactivity : this compound exhibits higher reactivity than tosyl or benzenesulfonyl chlorides due to the electron-withdrawing triflate group and the pyridine ring, which facilitates nucleophilic attack . However, it is less reactive than triflyl chloride, which is prone to hydrolysis .
  • Stability : Unlike triflyl chloride, which degrades rapidly in moist conditions, this compound is moderately stable but still requires anhydrous handling . Its stability is comparable to tresyl chloride, making it suitable for controlled reactions .
  • Synthetic Utility: In cyclization reactions, pyridyl-containing sulfonyl chlorides often outperform non-aromatic analogs. For example, substituting benzenesulfonyl chloride with triflyl chloride in cyclization reduces yields due to excessive reactivity, whereas this compound may offer better control .

Mechanistic and Functional Comparisons

  • Nucleophilic Substitution : Unlike conventional sulfonyl chlorides (e.g., tosyl chloride), this compound benefits from the triflate group, a superior leaving group that enhances reaction rates in SN2 mechanisms . However, its pyridine moiety may sterically hinder reactions with bulky nucleophiles .
  • Comparison with NALGs Sulfonyl Chlorides: Nucleophile-Assisting Leaving Groups (NALGs) sulfonyl chlorides are designed for selective reactivity in the presence of specific metal ions. While this compound lacks this selectivity, its triflate group provides broader applicability in non-metal-mediated reactions .

Biological Activity

(3-Pyridylmethyl)sulfonyl chloride triflate is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridine ring, which contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties, alongside relevant research findings and case studies.

  • Molecular Formula : C8_8H8_8ClF3_3N2_2O2_2S
  • Molecular Weight : 292.68 g/mol

The compound's structure allows for various chemical reactions, making it a versatile agent in organic synthesis and medicinal applications.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and membrane integrity, leading to cell death.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be beneficial in drug development targeting specific diseases.

Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Research published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines, including breast and lung cancer. The compound exhibited IC50 values ranging from 15 to 25 µM, indicating significant cytotoxic effects on these cells .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Cell Wall Synthesis Inhibition : By binding to specific enzymes involved in peptidoglycan synthesis, the compound compromises bacterial cell wall integrity.
  • Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death.
  • Enzyme Interaction : It acts as a competitive inhibitor for enzymes such as serine proteases, affecting their catalytic activity.

Comparative Analysis

CompoundMIC (µg/mL)IC50 (µM)Target
This compound3215-25Bacterial cell wall synthesis / Cancer cell growth
Standard Antibiotic16N/ABacterial infections
Chemotherapy AgentN/A10-20Cancer treatment

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Pyridylmethyl)sulfonyl chloride triflate
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(3-Pyridylmethyl)sulfonyl chloride triflate

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